molecular formula C23H24N2OS B2677521 N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396798-77-8

N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2677521
CAS No.: 1396798-77-8
M. Wt: 376.52
InChI Key: YXYSJQBFMPQIDJ-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that features a piperidine ring substituted with a benzhydryl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 4-(thiophen-2-yl)piperidine-1-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The benzhydryl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide
  • N-benzhydryl-4-(thiophen-2-yl)piperazine-1-carboxamide

Uniqueness

N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The presence of the thiophene ring distinguishes it from other piperidine derivatives, potentially offering unique electronic and steric properties that can be exploited in drug design and material science.

Properties

IUPAC Name

N-benzhydryl-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(25-15-13-18(14-16-25)21-12-7-17-27-21)24-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22H,13-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSJQBFMPQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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